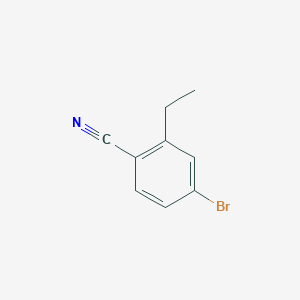

4-Bromo-2-ethylbenzonitrile

Übersicht

Beschreibung

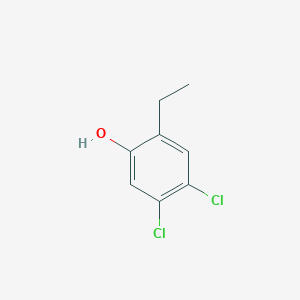

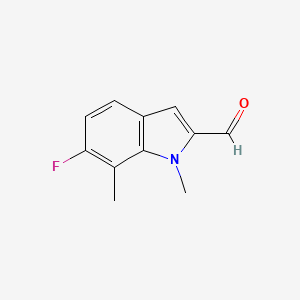

4-Bromo-2-ethylbenzonitrile is a chemical compound with the CAS Number: 744200-38-2 . It has a molecular weight of 210.07 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Structural and Material Studies

4-Bromo-2-ethylbenzonitrile, among other bromobenzonitriles, has been studied for its unique properties in material science. Notably, 4-Bromobenzonitrile exhibits highly flexible plastic bending along two perpendicular faces when mechanical force is applied, a rare occurrence leading to twisting or helix formation in crystals. This characteristic has implications for material flexibility and durability, contributing to the field of plastically deformable crystals of small organic molecules (Alimi et al., 2018). Furthermore, the bending properties of 4-bromobenzonitrile crystals have been analyzed to understand their compliance nature compared to other halobenzonitrile crystals, revealing insights into the crystallographic and molecular interactions that govern their mechanical properties (Veluthaparambath et al., 2022).

Spectroscopic Investigations

Spectroscopic investigations of similar compounds, such as 4-Bromo-3-methylbenzonitrile, have been carried out to understand their electronic structure, vibrational properties, molecular electrostatic potential, and atomic charges. These studies, primarily using Density Functional Theory (DFT) and spectroscopic techniques like FTIR and FT-Raman, provide a deep understanding of the molecular characteristics that could be analogously significant for this compound (Shajikumar & Raman, 2018).

Synthetic and Industrial Applications

Synthetically, this compound-related compounds are utilized as intermediates in the production of biologically active compounds. For instance, the synthesis of bromo-4-isobutyloxyphenyl carbothioamide, derived from a related molecule, highlights its importance as an intermediate for various compounds including febuxostat, a notable gout medication. This synthesis, involving bromination, oxyalkylation, and thioamidation, underscores the role of such compounds in complex synthetic pathways (Wang et al., 2016).

Safety and Hazards

The safety information for 4-Bromo-2-ethylbenzonitrile includes several hazard statements: H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust, rinsing cautiously with water in case of contact with eyes, and removing contact lenses if present and easy to do .

Zukünftige Richtungen

While specific future directions for the research and application of 4-Bromo-2-ethylbenzonitrile are not available in the search results, the compound is noted to be widely used in research and industry.

Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound .

Eigenschaften

IUPAC Name |

4-bromo-2-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVHFKHIXUZCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1344652.png)